2-(Trimethylsilyl)ethanesulfonamide 2-(Trimethylsilyl)ethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 125486-96-6
VCID: VC21200944
InChI: InChI=1S/C5H15NO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3,(H2,6,7,8)
SMILES: C[Si](C)(C)CCS(=O)(=O)N
Molecular Formula: C5H15NO2SSi
Molecular Weight: 181.33 g/mol

2-(Trimethylsilyl)ethanesulfonamide

CAS No.: 125486-96-6

Cat. No.: VC21200944

Molecular Formula: C5H15NO2SSi

Molecular Weight: 181.33 g/mol

* For research use only. Not for human or veterinary use.

2-(Trimethylsilyl)ethanesulfonamide - 125486-96-6

Specification

CAS No. 125486-96-6
Molecular Formula C5H15NO2SSi
Molecular Weight 181.33 g/mol
IUPAC Name 2-trimethylsilylethanesulfonamide
Standard InChI InChI=1S/C5H15NO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3,(H2,6,7,8)
Standard InChI Key MZASHBBAFBWNFL-UHFFFAOYSA-N
SMILES C[Si](C)(C)CCS(=O)(=O)N
Canonical SMILES C[Si](C)(C)CCS(=O)(=O)N

Introduction

Chemical Structure and Properties

2-(Trimethylsilyl)ethanesulfonamide (CAS 125486-96-6) is characterized by its distinct chemical structure containing a trimethylsilyl group attached to an ethanesulfonamide moiety. The structural and physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(Trimethylsilyl)ethanesulfonamide

PropertyValue
Molecular FormulaC₅H₁₅NO₂SSi
Molecular Weight181.33 g/mol
IUPAC Name2-trimethylsilylethanesulfonamide
Canonical SMILESCSi(C)CCS(=O)(=O)N
InChIInChI=1S/C5H15NO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3,(H2,6,7,8)
InChI KeyMZASHBBAFBWNFL-UHFFFAOYSA-N
Physical StateSolid
Melting Point81-87 °C
Boiling Point253 °C at 760 mmHg
Density1.057 g/cm³
LogP2.39420

The compound is soluble in various organic solvents including benzene, chloroform, dichloromethane, ether, methanol, and toluene, which facilitates its use in a range of organic reactions .

Synthesis and Preparation

2-(Trimethylsilyl)ethanesulfonamide is commonly prepared from 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) through reaction with ammonia or ammonium hydroxide. The general synthetic route is represented in Scheme 1, where SES-Cl reacts with ammonia to yield SES-NH₂ with the elimination of hydrogen chloride.

There are two primary methods documented in the literature:

  • Reaction with anhydrous ammonia in an appropriate solvent .

  • Treatment with ammonium hydroxide under controlled conditions .

These methods typically produce the desired compound in good to excellent yields. The preparation is straightforward and can be conducted under mild conditions, making it accessible for laboratory-scale synthesis.

Applications in Organic Synthesis

Protecting Group Chemistry

The most significant application of 2-(Trimethylsilyl)ethanesulfonamide is its use as a protecting group for amines. The SES group provides several advantages over traditional protecting groups:

  • It combines compatibility with many synthetic transformations .

  • It can be removed under relatively benign conditions, typically using fluoride ions .

  • Upon deprotection, it produces trimethylsilyl fluoride, ethylene, and sulfur dioxide, leaving the free amine .

The deprotection mechanisms typically involve one of the following reagents:

  • Cesium fluoride in DMF

  • Tetrabutylammonium fluoride (TBAF) in acetonitrile

  • Hydrofluoric acid (HF)

  • Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)

  • Refluxing 6 N HCl

This versatility in deprotection methods allows chemists to selectively remove the SES group in the presence of other functional groups.

Enantioselective Synthesis

2-(Trimethylsilyl)ethanesulfonamide has demonstrated utility in enantioselective synthesis, particularly in epoxidation reactions. In a hafnium-catalyzed enantioselective epoxidation of N-alkenyl sulfonamides, substrates protected with the SES group showed excellent enantioselectivity (87% ee), comparable to those protected with p-tolylsulfonyl groups .

Table 2: Comparison of Protecting Groups in Hafnium-Catalyzed Enantioselective Epoxidation

EntryProtecting GroupYield (%)Enantiomeric Excess (%)
1Boc-968
2Ts-2390
8Mbs-4993
22SES-8887

This finding highlights the importance of 2-(Trimethylsilyl)ethanesulfonamide in the preparation of enantiomerically enriched epoxides, as it allows for high yields and selectivity while providing an easily removable protecting group .

Azide Chemistry

SES-azide (2-(Trimethylsilyl)ethanesulfonyl azide), a derivative of the parent sulfonamide, has been utilized in various transformations:

  • Metal-catalyzed aziridination reactions with alkenes .

  • Alkyne-azide 1,3-dipolar cycloaddition reactions (click chemistry) .

  • Formation of N-acyl-SES-sulfonimides from carboxylic acids .

These applications demonstrate the versatility of SES-based reagents in constructing complex nitrogen-containing molecules.

ParameterInformation
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes)
Target OrgansRespiratory system
Storage Class11 - Combustible Solids
Recommended PPEDust mask type N95 (US), Eyeshields, Gloves
Storage ConditionsSealed in dry container at 2-8°C

Proper personal protective equipment should be worn when handling this compound, and appropriate ventilation should be ensured in the laboratory setting .

ManufacturerProduct DescriptionPackage SizePrice (USD)Purity
Sigma-Aldrich2-(Trimethylsilyl)ethanesulfonamide1g$142.8090%
American Custom Chemicals Corporation2-(TRIMETHYLSILYL)ETHANESULFONAMIDE500mg$214.2095%
American Custom Chemicals Corporation2-(TRIMETHYLSILYL)ETHANESULFONAMIDE1g$756.1595%

The significant price variation between suppliers highlights the importance of comparing sources when purchasing this reagent for research purposes .

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